(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid
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Overview
Description
(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is an organic compound with the molecular formula C20H19BO2. It is a boronic acid derivative that features a fluorene moiety substituted with a boronic acid group. This compound is of significant interest in organic synthesis and materials science due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with 9,9-dimethyl-2-bromofluorene.
Lithiation: The bromine atom is removed using a strong base such as n-butyllithium to form the corresponding aryl lithium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Chan-Lam Coupling: This reaction forms carbon-oxygen or carbon-nitrogen bonds by coupling the boronic acid with alcohols or amines in the presence of a copper catalyst.
Common Reagents and Conditions
Suzuki Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), and solvent (e.g., dichloromethane).
Major Products
Suzuki Coupling: Biaryl compounds.
Chan-Lam Coupling: Aryl ethers or aryl amines.
Scientific Research Applications
(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: It is employed in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Photocatalysis: It is used in the synthesis of chromophores for photocatalytic applications.
Mechanism of Action
The mechanism of action of (4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with metal catalysts (e.g., palladium or copper) to facilitate the formation of new carbon-carbon or carbon-heteroatom bonds. This reactivity is crucial for its role in organic synthesis and materials science .
Comparison with Similar Compounds
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: A closely related compound with similar reactivity and applications.
2-(3-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Another boronic acid derivative used in similar contexts.
Uniqueness
(4-(9,9-Dimethyl-9H-fluoren-2-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and complex organic molecules.
Properties
Molecular Formula |
C21H19BO2 |
---|---|
Molecular Weight |
314.2 g/mol |
IUPAC Name |
[4-(9,9-dimethylfluoren-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C21H19BO2/c1-21(2)19-6-4-3-5-17(19)18-12-9-15(13-20(18)21)14-7-10-16(11-8-14)22(23)24/h3-13,23-24H,1-2H3 |
InChI Key |
FSMWZBLRBKQMOS-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3(C)C)(O)O |
Origin of Product |
United States |
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